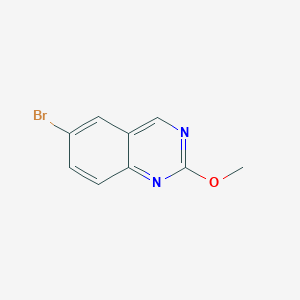

6-Bromo-2-methoxyquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-methoxyquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-13-9-11-5-6-4-7(10)2-3-8(6)12-9/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTUNJGGBBBJTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C2C=C(C=CC2=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676360 |

Source

|

| Record name | 6-Bromo-2-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260785-32-7 |

Source

|

| Record name | 6-Bromo-2-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-Bromo-2-methoxyquinazoline from 5-Bromoanthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide details a robust and efficient multi-step synthesis of 6-bromo-2-methoxyquinazoline, a crucial scaffold in medicinal chemistry, starting from the readily available 5-bromoanthranilic acid. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, mechanistic insights, and characterization of the target molecule. The synthesis is primarily presented as a three-step process: (1) cyclization of 5-bromoanthranilic acid via the Niementowski reaction to form 6-bromo-4(3H)-quinazolinone, (2) chlorination of the quinazolinone intermediate to yield 2-chloro-6-bromoquinazoline, and (3) subsequent nucleophilic substitution with sodium methoxide to afford the final product, this compound. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that hold a significant place in medicinal chemistry and drug development. The quinazoline scaffold is a core structural motif in numerous compounds exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1] The bromo and methoxy functional groups on the quinazoline ring, as in this compound, offer valuable handles for further chemical modifications, making it a key intermediate in the synthesis of diverse compound libraries for drug discovery programs.

This guide provides a detailed and practical approach to the synthesis of this compound, emphasizing the underlying chemical principles and providing actionable protocols for laboratory execution.

Synthetic Strategy: A Three-Step Approach

The synthesis of this compound from 5-bromoanthranilic acid is most effectively achieved through a three-step sequence. This strategy leverages well-established and reliable chemical transformations, ensuring a high overall yield and purity of the final product.

Sources

An In-depth Technical Guide to the Chemical Properties and Reactivity of 6-Bromo-2-methoxyquinazoline

Introduction

In the landscape of modern medicinal chemistry and materials science, the quinazoline scaffold stands out as a privileged heterocyclic motif. Its derivatives have demonstrated a broad spectrum of biological activities, leading to the development of numerous therapeutic agents. Among the vast array of functionalized quinazolines, 6-Bromo-2-methoxyquinazoline emerges as a particularly valuable and versatile building block. Its unique electronic and steric properties, conferred by the strategic placement of the bromo and methoxy substituents, render it an ideal starting material for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the chemical properties and reactivity of this compound, offering insights into its synthesis, functionalization, and application in advanced chemical synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthetic chemistry. These properties dictate its solubility, stability, and compatibility with various reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂O | N/A |

| Molecular Weight | 239.07 g/mol | N/A |

| Appearance | Off-white to pale yellow solid (predicted) | N/A |

| Melting Point | Not reported, but expected to be a solid at room temperature | N/A |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and methanol. | N/A |

| CAS Number | 882672-05-1 (for the related 6-bromo-2-chloroquinazoline) | [1] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from commercially available 6-bromo-2-chloroquinazoline. This transformation is a classic example of a nucleophilic aromatic substitution reaction, where the methoxide ion displaces the chloride at the C2 position of the quinazoline ring.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar synthesis of 2-methoxy-6-bromoquinoline.[2]

-

Preparation of Sodium Methoxide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (0.5 g) in anhydrous methanol (20 cm³). Caution: This reaction is exothermic and produces flammable hydrogen gas. Perform in a well-ventilated fume hood.

-

Reaction Setup: To the freshly prepared sodium methoxide solution, add 6-bromo-2-chloroquinazoline (4.0 g).

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, remove the solvent in vacuo. Partition the residue between water (20 cm³) and chloroform (100 cm³).

-

Extraction: Separate the organic layer and extract the aqueous phase with chloroform (2 x 30 cm³).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The resulting solid can be recrystallized from petroleum ether (b.p. 60-80°C) to yield pure this compound.

Chemical Reactivity: A Hub for Molecular Diversification

The reactivity of this compound is dominated by the presence of the bromine atom at the C6 position, which serves as a versatile handle for a variety of cross-coupling reactions. The electron-donating methoxy group at the C2 position can also influence the reactivity of the quinazoline ring system.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 6-position is highly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This has positioned this compound as a key intermediate in the synthesis of diverse libraries of compounds for drug discovery and materials science.

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. This compound can be readily coupled with a wide range of aryl and heteroaryl boronic acids or their esters.

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is based on established methods for the Suzuki coupling of related haloquinazolines.[3]

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (8 mol%), and a base like potassium phosphate (K₃PO₄) (3.0 eq.).

-

Solvent and Degassing: Add a suitable solvent, typically 1,4-dioxane, and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction Execution: Heat the reaction mixture to 100 °C and stir for 16 hours or until TLC analysis indicates the consumption of the starting material.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The Buchwald-Hartwig amination provides a direct route to arylated amines, which are prevalent in pharmaceuticals. This compound can be efficiently coupled with a variety of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand.[4][5][6][7]

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from procedures for the amination of similar bromo-substituted heterocycles.[8]

-

Reaction Setup: In an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong base such as sodium tert-butoxide (NaOtBu).

-

Solvent and Inert Atmosphere: Add an anhydrous solvent like toluene or dioxane. The tube is then evacuated and backfilled with an inert gas (argon or nitrogen) three times.

-

Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the desired 6-amino-2-methoxyquinazoline derivative.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring. The proton at C5 will likely appear as a doublet, coupled to the proton at C7. The proton at C8 will also be a doublet, coupled to the proton at C7. The proton at C7 will appear as a doublet of doublets. The methoxy group protons will be a sharp singlet, typically in the range of 3.9-4.1 ppm.

-

¹³C NMR: The carbon spectrum will display signals for all nine carbon atoms. The carbon bearing the bromine (C6) will be significantly influenced by the halogen's electronic effects. The carbon attached to the methoxy group (C2) will resonate in the downfield region characteristic of carbons in an O-alkylated enamine-like system. The methoxy carbon will appear as a distinct signal around 55 ppm.

Conclusion

This compound is a highly valuable and synthetically versatile building block. Its well-defined points of reactivity, particularly the C6-bromo position, allow for the straightforward introduction of a wide array of substituents through robust and reliable cross-coupling methodologies. This guide has provided a comprehensive overview of its synthesis, physicochemical properties, and key reactivity patterns, offering a solid foundation for its application in the design and synthesis of novel compounds with potential applications in drug discovery and materials science. The provided protocols serve as a starting point for further exploration and optimization in the laboratory.

References

-

PrepChem. Synthesis of 2-methoxy-6-bromoquinoline. Available from: [Link]

-

PrepChem. Synthesis of 6-Bromo-2-methoxyquinoline. Available from: [Link]

-

Emami L, et al. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chem. 2024;18(1):87. Available from: [Link]

-

European Patent Office. ANTIBACTERIAL COMPOUNDS AND USES THEREOF - EP 3426255 B1. Available from: [Link]

-

McCluskey A, et al. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. J Org Chem. 2008;73(22):8880-92. Available from: [Link]

-

Osarodion PO, et al. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). IOSR Journal of Applied Chemistry. 2023;16(4):25-31. Available from: [Link]

-

ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Available from: [Link]

-

ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Available from: [Link]

-

Royal Society of Chemistry. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New J. Chem. 2018;42:10024-10035. Available from: [Link]

- Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

-

ResearchGate. Suzuki-Miyaura Coupling of Quinazolines Containing an Unprotected NH2 Group. Available from: [Link]

-

CHEM 261 Notes. (2024, October 22). Available from: [Link]

-

PubMed. Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors. Available from: [Link]

-

PubChem. 6-bromo-2-methylquinazoline. Available from: [Link]

-

SpectraBase. 6-Bromo-2-methylquinoline - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

Pharmaffiliates. 6-Bromo-2-methylquinoline. Available from: [Link]

-

PubChem. 6-Bromo-2-chloroquinazoline. Available from: [Link]

-

National Center for Biotechnology Information. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to 6-Bromo-2-methoxyquinazoline: A Versatile Scaffold for Modern Drug Discovery

Abstract

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved therapeutics, particularly in oncology. This guide provides an in-depth technical analysis of 6-bromo-2-methoxyquinazoline, a highly versatile building block for drug discovery. We will explore its strategic importance, synthetic accessibility, and multifaceted reactivity. By examining the distinct roles of the 2-methoxy and 6-bromo substituents, this paper will illuminate how this specific intermediate serves as an ideal starting point for the rapid generation of compound libraries and the systematic optimization of lead candidates. Detailed experimental protocols, structure-activity relationship (SAR) insights, and case studies in kinase inhibitor design are presented to equip researchers and drug development professionals with the practical knowledge to leverage this powerful scaffold in their programs.

The Strategic Value of the Quinazoline Core in Medicinal Chemistry

The quinazoline framework, a fusion of a benzene and a pyrimidine ring, is a cornerstone of modern medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities make it an excellent pharmacophore for interacting with a wide array of biological targets. This has led to the development of several FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, which are pivotal in cancer therapy.[1][2] The broad spectrum of biological activities associated with quinazoline derivatives—including anticancer, anti-inflammatory, analgesic, antimicrobial, and antiviral properties—underscores its significance as a "privileged structure".[1][3][4][5][6]

Within this important class of compounds, This compound emerges as a particularly strategic building block. Its design is not arbitrary; it is engineered for synthetic versatility:

-

The 2-Methoxy Group: This group serves as an efficient leaving group for nucleophilic aromatic substitution (SNAr). This position is frequently exploited to introduce various amine-containing side chains, which are often critical for establishing key interactions with the hinge region of protein kinases.

-

The 6-Bromo Group: The bromine atom is a versatile synthetic handle. It provides a site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents to probe structure-activity relationships.[7] Furthermore, the presence of a halogen at the 6-position has been shown to enhance the anticancer effects of quinazoline derivatives.[7][8]

This dual functionality allows for a modular and systematic approach to drug design, enabling chemists to independently fine-tune different regions of a molecule to optimize potency, selectivity, and pharmacokinetic properties.

Physicochemical Characteristics

A clear understanding of the fundamental properties of this compound is essential for its effective use.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₉H₇BrN₂O | PubChem |

| Molecular Weight | 239.07 g/mol | BenchChem[7] |

| CAS Number | 196599-79-4 | PubChem |

| Appearance | Off-white to yellow solid | Commercial Suppliers |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate | General Chemical Knowledge |

The bromine atom exerts a moderate electron-withdrawing effect through induction, while the methoxy group is electron-donating via resonance. These electronic properties influence the reactivity of the quinazoline ring system, particularly at the C2 and C4 positions.

Synthesis of the this compound Core

The construction of the quinazoline scaffold can be achieved through various methods, with the Niementowski synthesis being a classic approach involving the reaction of anthranilic acids with amides.[9] Modern methods often employ transition-metal catalysis to improve efficiency.[10] A common and reliable route to this compound starts from the readily available 5-bromoanthranilic acid.

Diagram: General Synthetic Workflow

Caption: Synthetic route from 5-bromoanthranilic acid to the target building block.

Experimental Protocol: Synthesis of 6-Bromo-2,4-dichloroquinazoline

This protocol describes the critical cyclization and chlorination step, a foundational reaction for accessing versatile quinazoline intermediates. The causality for using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) lies in their ability to act as both dehydrating and chlorinating agents, efficiently converting the intermediate quinazolinedione to the dichloro derivative in a one-pot procedure.

Materials:

-

6-Bromoquinazoline-2,4(1H,3H)-dione

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

N,N-Diisopropylethylamine (DIPEA)

-

Toluene

Procedure:

-

To a stirred suspension of 6-bromoquinazoline-2,4(1H,3H)-dione (1.0 eq) in toluene, add DIPEA (2.5 eq).

-

Add phosphorus pentachloride (PCl₅) (2.2 eq) portion-wise, ensuring the internal temperature does not exceed 40°C.

-

Add phosphorus oxychloride (POCl₃) (5.0 eq) dropwise.

-

Heat the reaction mixture to reflux (approx. 110°C) and maintain for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully concentrate under reduced pressure to remove excess POCl₃.

-

Pour the residue slowly onto crushed ice with vigorous stirring.

-

The resulting precipitate is filtered, washed thoroughly with cold water, and then with a cold saturated sodium bicarbonate solution until the washings are neutral.

-

Wash the solid again with cold water and dry under vacuum to yield 6-bromo-2,4-dichloroquinazoline as a solid.

Self-Validation: The reaction progress is monitored by TLC/LC-MS to ensure complete conversion. The neutralization wash is critical to remove acidic impurities, and the final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and MS analysis, comparing the data to literature values.

Strategic Derivatization: Unleashing the Building Block's Potential

The true power of this compound lies in its capacity for selective and orthogonal functionalization at the C2 and C6 positions.

Diagram: Synthetic Diversification Pathways

Caption: Orthogonal synthetic strategies for diversifying the core scaffold.

C2 Position: Nucleophilic Aromatic Substitution (SNAr)

The 2-methoxy group is an excellent leaving group, readily displaced by nucleophiles, most notably amines. This reaction is fundamental to the synthesis of kinase inhibitors, where a substituted aniline is often installed at the C4 position, and a solubilizing or pharmacokinetically-modulating amine is placed at C2.

Protocol: SNAr with a Primary Amine

Rationale: This reaction is typically acid-catalyzed. Protonation of a ring nitrogen activates the quinazoline system towards nucleophilic attack, facilitating the displacement of the methoxy group.

Materials:

-

This compound (1.0 eq)

-

Desired primary amine (e.g., morpholine) (1.2 - 1.5 eq)

-

2-Propanol or N-Methyl-2-pyrrolidone (NMP) as solvent

-

Concentrated HCl (catalytic amount) or p-Toluenesulfonic acid (p-TSA)

Procedure:

-

Dissolve this compound in 2-propanol.

-

Add the primary amine to the solution.

-

Add a catalytic amount of concentrated HCl (e.g., 1-2 drops).

-

Heat the mixture to reflux (80-90°C) for 4-8 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash with cold 2-propanol or diethyl ether.

-

If no precipitate forms, concentrate the solvent under reduced pressure. Purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization.

Self-Validation: The disappearance of the methoxy signal (~4.0-4.2 ppm) and the appearance of new signals corresponding to the introduced amine in the ¹H NMR spectrum confirm a successful reaction. Mass spectrometry will confirm the expected molecular weight of the product.

C6 Position: Palladium-Catalyzed Cross-Coupling

The C6-bromo substituent is the gateway to extensive SAR exploration. Suzuki-Miyaura coupling is arguably the most common and powerful tool used here, allowing for the introduction of diverse (hetero)aryl groups.

Protocol: Suzuki-Miyaura Cross-Coupling

Rationale: This reaction follows a well-established catalytic cycle (oxidative addition, transmetalation, reductive elimination). The choice of palladium catalyst, ligand, and base is crucial and often needs to be optimized for specific substrates. SPhos or XPhos are common, robust ligands for this type of transformation.

Materials:

-

6-Bromo-2-(substituted)-quinazoline (1.0 eq)

-

(Hetero)aryl boronic acid or pinacol ester (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.02 - 0.10 eq)

-

Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) (2.0 - 3.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

-

In a reaction vessel, combine the 6-bromoquinazoline substrate, the boronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent system, followed by the palladium catalyst.

-

Heat the reaction mixture to 80-100°C for 2-12 hours, monitoring by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Self-Validation: Successful coupling is confirmed by the disappearance of the starting material and the appearance of a new product with the expected mass in LC-MS. ¹H NMR will show new aromatic signals corresponding to the coupled ring system.

Case Study: Application in Kinase Inhibitor Design

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[11][12] Many kinase inhibitors target the ATP-binding site. The quinazoline scaffold is a superb mimic of the adenine portion of ATP.

A common design for an EGFR tyrosine kinase inhibitor based on our building block would involve:

-

SNAr at C4: First, a 4-chloroquinazoline is reacted with a substituted aniline (e.g., 3-chloro-4-fluoroaniline) to form the critical hinge-binding element.

-

SNAr at C2: The 2-methoxy group is then displaced with a small, polar amine (like morpholine or piperazine) to enhance solubility and metabolic stability.

-

Cross-Coupling at C6: The 6-bromo position is functionalized via Suzuki or Sonogashira coupling to introduce groups that occupy a deeper pocket of the binding site, enhancing potency and/or selectivity.

Diagram: EGFR Signaling Pathway and Inhibition

Caption: Inhibition of the EGFR signaling cascade by a quinazoline-based drug.

Conclusion

This compound is more than just a chemical intermediate; it is a powerful platform for innovation in medicinal chemistry. Its pre-installed, orthogonally reactive functional groups—the SNAr-susceptible methoxy group at C2 and the cross-coupling-ready bromo group at C6—provide a logical and efficient route for the synthesis of diverse and complex molecules. This building block facilitates the rapid exploration of chemical space and enables the fine-tuning of molecular properties required to transform a preliminary hit into a viable drug candidate. For any research team engaged in the discovery of kinase inhibitors or other targeted therapies, mastering the chemistry of this scaffold is a significant step toward success.

References

-

Srivastava, V. et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Journal of the Iranian Chemical Society. Available at: [Link]

- Rajveer, C. et al. (2010). SYNTHESIS OF 6-BROMO-OXO QUINAZOLINE DERIVATIVES AND THEIR HARAMCOLOGICAL ACTIVITIES. International Journal of Pharmacy and Pharmaceutical Sciences.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10657538, 6-Bromo-2-methoxyquinoline. Available at: [Link]

-

Osarodion, O. P. et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Advanced Research. Available at: [Link]

-

Mohammadi-Far, M. et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity. Available at: [Link]

-

National Center for Biotechnology Information. (2009). [O-11C-methyl]4-N-(3-Bromoanilino)-6,7-dimethoxyquinazoline. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

-

Organic Chemistry Portal. Quinazoline synthesis. Available at: [Link]

- Unknown Author. (n.d.). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. International Journal of Pharmaceutical Sciences Review and Research.

-

Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Available at: [Link]

-

ResearchGate. (2015). What are good methoxy isosteres in medicinal chemistry? Available at: [Link]

-

Al-Suwaidan, I. A. et al. (2024). A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. Archiv der Pharmazie. Available at: [Link]

-

Al-Rashood, S. T. et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules. Available at: [Link]

-

Cheng, K. et al. (2016). Quinazoline derivatives: synthesis and bioactivities. Chinese Medicine. Available at: [Link]

-

Kim, J. et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters. Available at: [Link]

-

Singh, H. et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Journal of Translational Medicine. Available at: [Link]

-

Al-Mulla, A. (2017). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

-

CeMM Research Center for Molecular Medicine of the Austrian Academy of Sciences. (2023). Kinase inhibitors can accelerate the degradation of target proteins, study reveals. Phys.org. Available at: [Link]

Sources

- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. mediresonline.org [mediresonline.org]

- 5. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 6-Bromo-4-methoxyquinazoline|CAS 915924-79-7 [benchchem.com]

- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

Spectroscopic Data of 6-Bromo-2-methoxyquinazoline: A Technical Guide for Researchers

Introduction to 6-Bromo-2-methoxyquinazoline and its Analytical Importance

This compound is a heterocyclic compound featuring a quinazoline core, a bicyclic aromatic structure composed of a benzene ring fused to a pyrimidine ring. The presence of a bromine atom at the 6-position and a methoxy group at the 2-position imparts specific chemical properties that are of interest in medicinal chemistry and materials science. The quinazoline scaffold is a well-known privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities.

Accurate structural elucidation and purity assessment are paramount in the development of any novel chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed examination of the expected spectroscopic signature of this compound.

Chemical Structure and Properties

-

Chemical Name: this compound

-

Molecular Formula: C₉H₇BrN₂O

-

Molecular Weight: 239.07 g/mol

-

Canonical SMILES: COC1=NC2=C(C=C1)C=C(C=C2)Br

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

Note: The following NMR data are predicted using computational algorithms and have not been experimentally verified. These predictions serve as a guide for spectral interpretation.

Predicted ¹H NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.1 | s | 1H | H-4 |

| ~8.0 | d | 1H | H-5 |

| ~7.8 | dd | 1H | H-7 |

| ~7.7 | d | 1H | H-8 |

| ~4.1 | s | 3H | -OCH₃ |

Interpretation of the Predicted ¹H NMR Spectrum:

-

The proton at the C-4 position is expected to be the most deshielded aromatic proton due to the influence of the adjacent nitrogen atoms, appearing as a singlet downfield.

-

The protons on the benzene ring (H-5, H-7, and H-8) will exhibit splitting patterns consistent with their coupling relationships. H-5 is predicted to be a doublet, coupled to H-7. H-7 will likely appear as a doublet of doublets, coupled to both H-5 and H-8. H-8 is expected to be a doublet, coupled to H-7.

-

The methoxy protons (-OCH₃) will appear as a sharp singlet, typically in the range of 3.8-4.2 ppm, due to the absence of adjacent protons to couple with.

Predicted ¹³C NMR Spectroscopic Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~163 | C-2 |

| ~158 | C-4 |

| ~150 | C-8a |

| ~136 | C-7 |

| ~129 | C-5 |

| ~125 | C-4a |

| ~120 | C-8 |

| ~118 | C-6 |

| ~55 | -OCH₃ |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

The carbon atoms of the quinazoline ring are expected to resonate in the aromatic region of the spectrum.

-

The C-2 and C-4 carbons are significantly influenced by the electronegative nitrogen and oxygen atoms, causing them to appear at lower field.

-

The carbon atom bearing the bromine (C-6) is expected to have its chemical shift influenced by the halogen's inductive effect.

-

The methoxy carbon will appear in the aliphatic region, typically around 55 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Expected Characteristic FT-IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Interpretation |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (aliphatic, -OCH₃) |

| 1620-1580 | Strong | C=N stretching (quinazoline ring) |

| 1570-1450 | Strong | C=C stretching (aromatic ring) |

| 1250-1200 | Strong | C-O stretching (aryl ether) |

| 1100-1000 | Medium | C-Br stretching |

Interpretation of the Expected FT-IR Spectrum:

-

The spectrum will be dominated by strong absorptions corresponding to the C=N and C=C stretching vibrations of the quinazoline ring system.

-

The presence of the methoxy group will be indicated by C-H stretching bands in the aliphatic region and a strong C-O stretching band.

-

The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 238/240 | Molecular ion peak [M]⁺•, showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) |

| 223/225 | [M - CH₃]⁺ |

| 195/197 | [M - CH₃ - CO]⁺ |

| 159 | [M - Br]⁺ |

| 116 | [M - Br - CH₃ - CO]⁺ |

Interpretation of the Expected Mass Spectrum:

-

The most characteristic feature of the mass spectrum will be the presence of a pair of molecular ion peaks at m/z 238 and 240, with nearly equal intensity, which is indicative of a compound containing one bromine atom.

-

Common fragmentation pathways are expected to involve the loss of a methyl radical from the methoxy group, followed by the loss of a neutral carbon monoxide molecule.

-

Cleavage of the carbon-bromine bond will also be a significant fragmentation pathway.

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of a compound such as this compound. These protocols represent standard practices in the field of analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: A generalized workflow for NMR spectroscopic analysis.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency to the deuterium signal of the solvent.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay).

-

Acquire the free induction decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

For a solid sample, the KBr pellet method is commonly used. Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the infrared beam.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

An In-depth Technical Guide to 6-Bromo-2-methoxyquinazoline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline core is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its versatile structure allows for substitution at various positions, leading to a diverse range of pharmacological activities. This has established the quinazoline scaffold as a "privileged structure" in drug discovery, forming the backbone of numerous approved therapeutics, particularly in oncology.

This technical guide focuses on a specific, valuable derivative: 6-Bromo-2-methoxyquinazoline . With the Chemical Abstracts Service (CAS) number 1260785-32-7 , this compound serves as a key intermediate and building block in the synthesis of complex molecular architectures for targeted therapies. The strategic placement of a bromine atom at the 6-position and a methoxy group at the 2-position provides two distinct points for chemical modification, offering a powerful platform for the development of novel drug candidates. This guide will provide a comprehensive overview of its synthesis, physicochemical properties, reactivity, and, most importantly, its applications in modern drug discovery, with a particular focus on its role in constructing photoaffinity probes for target identification.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its structure and physical properties.

Molecular Structure:

This compound possesses the molecular formula C₉H₇BrN₂O and a molecular weight of approximately 239.07 g/mol . The molecule consists of a pyrimidine ring fused to a benzene ring, with a bromine atom attached at the 6-position of the bicyclic system and a methoxy group at the 2-position.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems, including solubility, membrane permeability, and metabolic stability.

| Property | Value | Source |

| CAS Number | 1260785-32-7 | Finetech Industry Limited[1] |

| Molecular Formula | C₉H₇BrN₂O | Finetech Industry Limited[1] |

| Molecular Weight | 239.07 g/mol | Finetech Industry Limited[1] |

| Melting Point | 190-195 °C | ChemShuttle[2] |

| Appearance | Crystalline solid | ChemShuttle[2] |

| InChI Key | RBTUNJGGBBBJTC-UHFFFAOYSA-N | Finetech Industry Limited[1] |

Synthesis and Purification: A Strategic Approach

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, its structure suggests a plausible synthetic route based on established quinazoline chemistry. A common and effective strategy for constructing the quinazoline core often begins with appropriately substituted anthranilic acid derivatives.

A likely synthetic pathway would involve the following key transformations:

-

Formation of a Benzoxazinone Intermediate: The synthesis would likely commence with 5-bromoanthranilic acid. This starting material can be reacted with a suitable reagent to introduce the carbon atom that will become the 2-position of the quinazoline ring. For instance, reaction with cyanogen bromide or a similar electrophile could lead to the formation of a 6-bromo-2-amino-benzoxazinone intermediate.

-

Ring Transformation to a Quinazolinone: The benzoxazinone intermediate can then be converted to a quinazolinone. This is often achieved by reaction with a nucleophile.

-

Introduction of the Methoxy Group: The final step would involve the conversion of the 2-substituted quinazolinone to the desired 2-methoxy derivative. If a 2-chloroquinazoline is formed as an intermediate, a nucleophilic aromatic substitution with sodium methoxide would be a standard and effective method to introduce the methoxy group.

Conceptual Synthetic Workflow:

Caption: Conceptual synthetic workflow for this compound.

Purification:

Purification of the final product would typically involve standard laboratory techniques such as recrystallization from a suitable solvent system or column chromatography on silica gel to afford the compound in high purity.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound lies in the distinct reactivity of its two key functional groups: the bromo substituent at the 6-position and the methoxy group at the 2-position.

Reactivity of the 6-Bromo Group:

The bromine atom on the quinazoline ring is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the formation of new carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties.

-

Sonogashira Coupling: This reaction with terminal alkynes introduces alkynyl groups, which can be further functionalized or may themselves be important for biological activity.

-

Buchwald-Hartwig Amination: This powerful reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse array of primary and secondary amines.

-

Heck Coupling: This reaction enables the formation of carbon-carbon bonds with alkenes.

Reactivity of the 2-Methoxy Group:

The methoxy group at the 2-position of the quinazoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is particularly important in the synthesis of many kinase inhibitors, where the introduction of a substituted aniline at this position is a common structural motif. The methoxy group can be displaced by various nucleophiles, most notably amines, to generate 2-aminoquinazoline derivatives. The ease of this displacement can be influenced by the electronic nature of the nucleophile and the reaction conditions.

Key Derivatization Reactions:

Caption: Workflow for target identification using a photoaffinity probe.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

-

To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.).

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

-

Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture at 80-100 °C with stirring for 4-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted-2-methoxyquinazoline.

General Procedure for Nucleophilic Aromatic Substitution of the 2-Methoxy Group

-

In a reaction vessel, dissolve this compound (1.0 equiv.) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

-

Add the desired primary or secondary amine (1.1-2.0 equiv.) and, if necessary, a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

-

Heat the reaction mixture to reflux or an appropriate temperature for several hours to overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration, washed with a suitable solvent, and dried.

-

Alternatively, the reaction mixture can be concentrated under reduced pressure, and the residue purified by column chromatography or recrystallization to yield the 2-amino-6-bromoquinazoline derivative.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives. While a specific safety data sheet (SDS) for this compound is not widely available, related bromo-substituted heterocyclic compounds are generally considered to be irritants and may be harmful if swallowed or inhaled.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed and specific safety information, it is always recommended to consult the safety data sheet provided by the supplier.

Conclusion and Future Perspectives

This compound is a strategically designed chemical entity that holds significant promise as a versatile building block in drug discovery and chemical biology. Its dual reactive sites—the 6-bromo group amenable to a wide range of cross-coupling reactions and the 2-methoxy group susceptible to nucleophilic displacement—provide a powerful platform for the synthesis of diverse and complex molecular libraries.

The application of this compound in the construction of photoaffinity probes for target identification is particularly noteworthy, as it addresses a critical challenge in modern drug discovery: the elucidation of the molecular targets of bioactive small molecules. Furthermore, its utility as a precursor for the synthesis of kinase inhibitors and other potential therapeutic agents underscores its importance for medicinal chemists.

Future research will likely focus on expanding the repertoire of synthetic transformations involving this compound, leading to the discovery of novel compounds with unique pharmacological profiles. As our understanding of the molecular basis of disease continues to grow, the demand for versatile and strategically functionalized building blocks like this compound will undoubtedly increase, solidifying its role as a valuable tool in the quest for new and effective medicines.

References

- Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Clin. Case. Rep. Trials, 2(2), 014.

-

SciSpace. synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. [Link]

- Emami, L., et al. (2024).

-

PrepChem.com. Synthesis of 6-Bromo-2-methoxyquinoline. [Link]

-

PubChem. 6-Bromo-2-methoxyquinoline. [Link]

-

The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

National Center for Biotechnology Information. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

PubMed Central (PMC). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]

-

The Royal Society of Chemistry. Supporting Information - H NMR Spectrum of 2a. [Link]

-

AWS. Spectral data of compound 5a-5m, 6a-6e. [Link]

-

ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 6-Bromoquinazoline Derivatives as Anticancer Agents

This guide provides a detailed exploration of the molecular mechanisms underpinning the anticancer activity of 6-bromoquinazoline derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current experimental evidence to offer a comprehensive understanding of this promising class of compounds.

Introduction: The Quinazoline Scaffold and the Rise of 6-Bromo Derivatives

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for numerous biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Notably, several FDA-approved anticancer drugs, such as Gefitinib and Erlotinib, feature the quinazoline framework, highlighting its importance in the design of targeted cancer therapies.[1][2]

Within this versatile family, 6-bromoquinazoline derivatives have emerged as a focal point of research due to their potent cytotoxic effects against a range of cancer cell lines.[4] The presence of a bromine atom at the 6-position of the quinazoline ring has been shown to significantly enhance anticancer activity, making these compounds a subject of high interest for the development of novel therapeutic agents.[1]

Core Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)

A substantial body of evidence suggests that a primary mechanism of action for the anticancer activity of 6-bromoquinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR).[5][6]

The Role of EGFR in Cancer

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell growth and tumor progression. This makes EGFR a key target for anticancer drug development.

6-Bromoquinazoline Derivatives as EGFR Inhibitors

Molecular docking studies have been conducted to investigate the binding modes and interactions of 6-bromoquinazoline derivatives with the EGFR active site.[2][5] These studies suggest that the quinazoline core mimics the adenine ring of ATP, the natural substrate of EGFR, and forms key hydrogen bonds with amino acid residues in the kinase domain. The 6-bromo substitution often enhances the binding affinity and inhibitory potency of these compounds.

Below is a diagram illustrating the EGFR signaling pathway and the proposed point of intervention by 6-bromoquinazoline derivatives.

Caption: EGFR signaling pathway and inhibition by 6-bromoquinazoline derivatives.

Biological Consequences of EGFR Inhibition

The inhibition of EGFR by 6-bromoquinazoline derivatives triggers a cascade of downstream cellular events, ultimately leading to cancer cell death.

Cytotoxic Activity

Numerous studies have demonstrated the potent cytotoxic effects of 6-bromoquinazoline derivatives against various cancer cell lines.[5][6][7] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are often in the micromolar to nanomolar range.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 8a | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | [2][8] |

| Compound 8a | SW480 (Colon Cancer) | 17.85 ± 0.92 | [2][8] |

| Compound 5b | MCF-7 (Breast Cancer) | 0.53 - 1.95 | [5][6] |

| Compound IIIc | MCF-7 (Breast Cancer) | 0.236 (µMl/mL) | [7] |

| Compound Vb | MCF-7 (Breast Cancer) | 0.316 (µMl/mL) | [7] |

| Compound IIIa | MCF-7 (Breast Cancer) | 0.359 (µMl/mL) | [7] |

Induction of Apoptosis

A key consequence of sustained EGFR inhibition is the induction of apoptosis, or programmed cell death. Studies have shown that treatment with 6-bromoquinazoline derivatives can induce apoptosis in cancer cells in a dose-dependent manner.[5][6] This is a critical mechanism for eliminating malignant cells and preventing tumor growth.

Experimental Protocols for Mechanistic Elucidation

To validate the mechanism of action of 6-bromoquinazoline derivatives, a series of well-established experimental protocols are employed.

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential therapeutic compounds.

Workflow for MTT Assay:

Caption: A typical workflow for an MTT cytotoxicity assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, SW480) into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the 6-bromoquinazoline derivative in cell culture medium. Remove the old medium from the cells and add the medium containing the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay by Flow Cytometry

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.

Workflow for Apoptosis Assay:

Caption: Workflow for an apoptosis assay using flow cytometry.

Step-by-Step Protocol:

-

Cell Treatment: Treat cancer cells with the 6-bromoquinazoline derivative at various concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Molecular Docking Workflow

Molecular docking is a computational technique used to predict the binding mode of a ligand to a protein target.

Conceptual Workflow for Molecular Docking:

Caption: A conceptual workflow for a molecular docking study.

Conclusion and Future Perspectives

6-Bromoquinazoline derivatives represent a promising class of anticancer agents with a well-supported mechanism of action centered on the inhibition of EGFR. Their potent cytotoxic activity and ability to induce apoptosis in cancer cells make them attractive candidates for further preclinical and clinical development.

Future research in this area should focus on:

-

Optimizing the structure-activity relationship (SAR): To design and synthesize novel derivatives with improved potency and selectivity.

-

Investigating off-target effects: To ensure a favorable safety profile.

-

Evaluating in vivo efficacy: In relevant animal models of cancer.

-

Exploring combination therapies: To overcome potential drug resistance mechanisms.

By continuing to unravel the intricate molecular mechanisms of these compounds, the scientific community can pave the way for the development of more effective and targeted cancer therapies.

References

-

Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125. [Link]

-

Faghih, Z., et al. (2019). Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. ResearchGate. [Link]

-

Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. [Link]

-

MySkinRecipes. 6-Bromo-4-methoxyquinazoline. [Link]

-

Zare, S., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(7), e202201245. [Link]

-

Zare, S., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. ResearchGate. [Link]

-

Osarodion, O. P., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Advances in Medicine and Medical Research, 35(8), 58-66. [Link]

-

PubChem. 6-Bromo-2-methoxyquinoline. [Link]

-

Rajveer, C., et al. (2010). SYNTHESIS OF 6-BROMO-OXO QUINAZOLINE DERIVATIVES AND THEIR HARAMCOLOGICAL ACTIVITIES. SciSpace. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Precision Edge: A Technical Guide to the Biological Targets of 6-Bromo-2-methoxyquinazoline Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapeutics. This technical guide focuses on a specific, promising subclass: 6-bromo-2-methoxyquinazoline analogs. We delve into the core biological targets of these compounds, elucidating the molecular rationale for their therapeutic potential. This document provides an in-depth analysis of their primary mechanism of action as kinase inhibitors, with a particular focus on the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Furthermore, we explore other potential kinase and non-kinase targets, offering a comprehensive landscape for future research and drug development. This guide is designed to be a practical resource, providing not only theoretical insights but also actionable experimental protocols and data interpretation frameworks for researchers in the field.

Introduction: The Quinazoline Core in Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in drug discovery due to its ability to mimic the purine core of ATP and interact with the hinge region of kinase active sites.[1][2] This structural feature has led to the successful development of numerous FDA-approved kinase inhibitors for the treatment of cancer, such as gefitinib and erlotinib.[2][3] The this compound core offers a unique combination of electronic and steric properties. The bromine atom at the 6-position can serve as a key interaction point within the ATP-binding pocket or as a handle for further synthetic modifications, while the 2-methoxy group can influence solubility and metabolic stability.[4][5] This guide will systematically explore the validated and putative biological targets of analogs based on this promising scaffold.

Primary Target Family: Protein Kinases

The vast majority of research on quinazoline derivatives points towards their potent inhibitory activity against protein kinases.[1][6] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. This compound analogs are designed to compete with ATP for binding to the kinase domain, thereby blocking the phosphorylation of downstream substrates and inhibiting signal transduction.[7]

Epidermal Growth Factor Receptor (EGFR): The Principal Target

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events promoting cell proliferation, survival, and migration.[8][9] Overexpression or mutation of EGFR is a key driver in several cancers, including non-small cell lung cancer and glioblastoma.[3][8] The 4-anilinoquinazoline scaffold, a close structural relative of the compounds discussed herein, is a well-established inhibitor of EGFR tyrosine kinase.[7]

Mechanism of Inhibition: this compound analogs are predicted to function as competitive inhibitors at the ATP-binding site of the EGFR kinase domain. The quinazoline core forms hydrogen bonds with the hinge region of the kinase, while the substituted aniline moiety extends into a hydrophobic pocket, providing additional affinity and selectivity. The bromine atom at the 6-position can enhance binding affinity through halogen bonding or other non-covalent interactions.[10]

Signaling Pathway Diagram: EGFR Inhibition

Caption: A streamlined workflow for determining the in vitro kinase inhibitory activity.

Cellular Proliferation and Viability Assays

These assays assess the functional consequence of target inhibition in a cellular context.

Protocol: MTT Assay for Cell Viability

-

Cell Culture:

-

Culture cancer cell lines with known target expression levels (e.g., A549 for EGFR) in appropriate media.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the media and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle-treated control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Western Blotting for Target Engagement

This technique is used to confirm that the compound is engaging its target within the cell and inhibiting downstream signaling.

Protocol: Western Blot for Phospho-EGFR

-

Cell Treatment and Lysis:

-

Treat cells with the test compound for a specified time, then stimulate with EGF.

-

Lyse the cells to extract total protein.

-

-

Procedure:

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with a primary antibody against phospho-EGFR overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH).

-

-

Data Analysis:

-

Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR and loading control signals.

-

Other Potential Biological Targets

While kinase inhibition is the most prominent activity of quinazoline derivatives, other potential targets should not be overlooked.

-

Phosphodiesterases (PDEs): Some thioxoquinazoline derivatives have been investigated as inhibitors of phosphodiesterases, enzymes that regulate intracellular levels of cyclic nucleotides like cAMP. [11]* GABAA Receptors: Certain quinazolin-4(3H)-one analogs have been identified as positive allosteric modulators of GABAA receptors, suggesting potential applications in neuroscience. [12]* P-glycoprotein (P-gp): Some 6-methoxy-2-arylquinoline analogs, structurally related to the compounds of interest, have shown potential as inhibitors of the P-gp efflux pump, which is involved in multidrug resistance in cancer. [13][14]

Conclusion and Future Directions

This compound analogs represent a promising class of compounds with significant therapeutic potential, primarily as inhibitors of protein kinases. The extensive research on the quinazoline scaffold provides a strong foundation for the continued development of these analogs. Future research should focus on:

-

Broad Kinase Profiling: To fully understand the selectivity of these analogs and identify potential off-target effects.

-

Structure-Activity Relationship (SAR) Studies: To optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: To validate the therapeutic potential in relevant animal models of disease.

-

Exploration of Non-Kinase Targets: To uncover novel mechanisms of action and expand the therapeutic applications of this versatile scaffold.

This guide provides a comprehensive overview of the current understanding of the biological targets of this compound analogs and offers a practical framework for their further investigation. The continued exploration of this chemical space holds great promise for the development of next-generation targeted therapies.

References

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. [Link]

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). [Link]

-

Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher. [Link]

-

Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. [Link]

-

Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). Taylor & Francis Online. [Link]

-

[O-11C-methyl]4-N-(3-Bromoanilino)-6,7-dimethoxyquinazoline. PubMed. [Link]

-

[O-11C-methyl]4-N-(3-Bromoanilino)-6,7-dimethoxyquinazoline. NCBI. [Link]

-

6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. PubMed. [Link]

-

4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. PubMed. [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. [Link]

-

Synthesis, structure–activity relationships, and bioactivity evaluation of 6-bromo-quinazolinone derivatives. Organic and Medicinal Chemistry International. [Link]

-

(PDF) 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: A novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. ResearchGate. [Link]

-

Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. National Institutes of Health. [Link]

-

From Methaqualone and Beyond: Structure-Activity Relationship of 6-, 7-, and 8-Substituted 2,3-Diphenyl-quinazolin-4(3 H)-ones and in Silico Prediction of Putative Binding Modes of Quinazolin-4(3 H)-ones as Positive Allosteric Modulators of GABAA Receptors. PubMed. [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. [Link]

-

Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. PubMed. [Link]

-

Synthesis, Structural Analysis, and Biological Evaluation of Thioxoquinazoline Derivatives as Phosphodiesterase 7 Inhibitors. ResearchGate. [Link]

-

Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors. ResearchGate. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 4. 6-Bromo-7-methoxyquinazoline|Research Chemical [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. [ O-11C- methyl]4- N-(3-Bromoanilino)-6,7-dimethoxyquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [O-11C-methyl]4-N-(3-Bromoanilino)-6,7-dimethoxyquinazoline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. From Methaqualone and Beyond: Structure-Activity Relationship of 6-, 7-, and 8-Substituted 2,3-Diphenyl-quinazolin-4(3 H)-ones and in Silico Prediction of Putative Binding Modes of Quinazolin-4(3 H)-ones as Positive Allosteric Modulators of GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the In Silico Prediction of ADMET Properties for 6-Bromo-2-methoxyquinazoline

Executive Summary

In the landscape of modern drug discovery, the early identification of promising candidates with favorable pharmacokinetic and safety profiles is paramount. High attrition rates in clinical trials, often attributed to poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, represent a significant bottleneck.[1] This guide provides a comprehensive, in-depth analysis of the in silico prediction of ADMET properties for 6-Bromo-2-methoxyquinazoline, a representative small molecule of the medicinally significant quinazoline class. By leveraging a suite of computational tools, we can construct a robust, predictive ADMET profile that informs subsequent experimental validation and optimization efforts, ultimately accelerating the drug development pipeline.[2][3] This document is intended for researchers, medicinal chemists, and drug development professionals, offering both a strategic overview and a practical workflow for computational ADMET assessment.

Foundational Principles of Computational ADMET Profiling